molecular formula C18H19NO B1420822 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one CAS No. 1233641-89-8

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one

Cat. No.: B1420822
CAS No.: 1233641-89-8
M. Wt: 265.3 g/mol
InChI Key: HQBQIFFRSMMCRC-UHFFFAOYSA-N
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Description

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one is an organic compound with the molecular formula C18H19NO. It belongs to the class of carbazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and materials science. The compound features a carbazole core with a cyclohexyl group attached, which imparts unique chemical and physical properties.

Biochemical Analysis

Biochemical Properties

6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall efficacy in exerting its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan cyclization. These methods involve the formation of the nitrogen-containing heterocycle from suitable precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through Friedel-Crafts alkylation or other alkylation reactions. This step requires the use of cyclohexyl halides or cyclohexyl alcohols as alkylating agents.

    Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation and reduction steps may be required to achieve the desired oxidation state of the carbazole core and the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydrocarbazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the cyclohexyl group. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole and cyclohexyl derivatives.

Scientific Research Applications

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent charge-transport properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, with unique optical and electronic properties.

    Chemical Biology: It is used as a probe or ligand in various biochemical assays to study protein-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

    Organic Electronics: In OLEDs and OPVs, the compound functions as a charge-transport material, facilitating the movement of electrons or holes within the device. This is achieved through its conjugated π-electron system, which allows for efficient charge transfer.

Comparison with Similar Compounds

6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:

    9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound has a similar carbazole core but with a methyl group instead of a cyclohexyl group. It exhibits different chemical and physical properties due to the smaller size and different electronic effects of the methyl group.

    5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: This compound features a dioxolo ring fused to the carbazole core, which imparts unique photophysical properties. It is used in different applications, such as fluorescent probes and photonic materials.

The uniqueness of this compound lies in its cyclohexyl group, which provides distinct steric and electronic effects, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-cyclohexyl-2,9-dihydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQIFFRSMMCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677356
Record name 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233641-89-8
Record name 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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